[3-(5-Aminopyrazin-2-yl)phenyl]methanol
Description
Historical Context of Aminopyrazine Derivatives in Chemical Research
Aminopyrazines have played a pivotal role in medicinal chemistry since the mid-20th century. The discovery of pyrazinamide (PZA) in 1952 marked a turning point in tuberculosis (TB) treatment, as it demonstrated unique sterilizing activity against semi-dormant Mycobacterium tuberculosis . PZA’s mechanism of action, initially attributed to cytoplasmic acidification, spurred interest in pyrazine derivatives as prodrugs and enzyme inhibitors . Over time, researchers expanded the scope of aminopyrazines beyond antimicrobial applications. For instance, 3-aminopyrazine-2-carboxamides were synthesized and evaluated for antimycobacterial and antifungal activity, revealing structure-activity relationships critical for drug design .
The development of antioxidative aminopyrazines further diversified their utility. Coelenteramine, a natural 2-amino-1,4-pyrazine derivative, inspired synthetic analogs capable of scavenging reactive oxygen and nitrogen species (ROS/RNS) . These compounds demonstrated efficacy in protecting cellular components from oxidative damage, highlighting their potential in treating ischemia-reperfusion injuries . Concurrently, advancements in synthetic methodologies, such as iodine-mediated Strecker degradation and transition-metal-free fluorination, enabled the construction of complex N-heterocycles from α-amino acids .
[3-(5-Aminopyrazin-2-yl)phenyl]methanol emerges from this rich lineage, combining the pharmacophoric features of aminopyrazines with the modularity of aryl-alcohol substituents. Its structural motifs align with contemporary efforts to optimize bioavailability and target specificity in heterocyclic drug candidates .
Structural Significance of the Methanol-Phenyl-Aminopyrazine Motif
The molecular architecture of [3-(5-Aminopyrazin-2-yl)phenyl]methanol (C$${11}$$H$${11}$$N$$_3$$O, MW: 201.23 g/mol) integrates three key components:
- Aminopyrazine Core : The pyrazine ring provides a planar, electron-deficient aromatic system capable of π-π stacking and hydrogen bonding. The amino group at position 5 enhances nucleophilicity, facilitating interactions with biological targets such as enzymes or nucleic acids .
- Phenyl Substituent : Positioned at pyrazine’s C2, the phenyl ring introduces steric bulk and aromatic surface area, potentially improving binding affinity to hydrophobic protein pockets .
- Methanol Functional Group : The hydroxymethyl group at the phenyl ring’s meta position contributes to solubility in polar solvents and enables further derivatization via esterification or etherification .
Table 1: Comparative Structural Features of Related Aminopyrazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS RN |
|---|---|---|---|---|
| [3-(5-Aminopyrazin-2-yl)phenyl]methanol | C$${11}$$H$${11}$$N$$_3$$O | 201.23 | Aminopyrazine, Phenyl, Methanol | 1255638-73-3 |
| (3-Aminopyrazin-2-yl)methanol | C$$5$$H$$7$$N$$_3$$O | 137.13 | Aminopyrazine, Methanol | 32710-13-7 |
| (3-(Aminomethyl)phenyl)methanol | C$$8$$H$${11}$$NO | 137.18 | Benzyl alcohol, Aminomethyl | 34231-22-6 |
The methanol group’s polarity enhances aqueous solubility compared to purely aromatic analogs, a property critical for pharmacokinetic optimization . Meanwhile, the amino group on the pyrazine ring serves as a hydrogen bond donor, a feature exploited in kinase inhibitors like pirtobrutinib, where similar motifs improve target engagement . Structural studies of related compounds, such as 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, reveal that intramolecular hydrogen bonding can stabilize conformations favorable for biological activity .
Synthetic routes to [3-(5-Aminopyrazin-2-yl)phenyl]methanol likely involve cross-coupling strategies. For example, Suzuki-Miyaura reactions could link halogenated pyrazines to boronic acid-functionalized phenylmethanol precursors . Alternatively, reductive amination or nucleophilic aromatic substitution might introduce the amino group post-ring assembly . The compound’s regioselectivity patterns align with those observed in fluorinated 2-aminopyrazines, where electronic effects dictate substitution sites .
Properties
IUPAC Name |
[3-(5-aminopyrazin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-6-13-10(5-14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUQCFVYZVHAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=N2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269900 | |
| Record name | Benzenemethanol, 3-(5-amino-2-pyrazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255638-73-3 | |
| Record name | Benzenemethanol, 3-(5-amino-2-pyrazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255638-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3-(5-amino-2-pyrazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[3-(5-Aminopyrazin-2-yl)phenyl]methanol, with the CAS number 1255638-73-3, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound features a phenyl ring substituted with a 5-aminopyrazine moiety and a hydroxymethyl group. Its structure can be represented as follows:
The biological activity of [3-(5-Aminopyrazin-2-yl)phenyl]methanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group enhances its potential for hydrogen bonding, which may improve binding affinity to target proteins.
Molecular Targets
- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
- Receptors : The compound could modulate receptor activity, influencing signal transduction processes.
- Transporters : Interaction with transport proteins may alter the uptake and distribution of other molecules within cells.
Antimicrobial Activity
Research indicates that compounds similar to [3-(5-Aminopyrazin-2-yl)phenyl]methanol exhibit antimicrobial properties. A study on related pyrazine derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 1 | S. aureus | 18 |
| 2 | E. coli | 15 |
| 3 | Pseudomonas aeruginosa | 12 |
Antitumor Activity
In vitro studies have shown that [3-(5-Aminopyrazin-2-yl)phenyl]methanol can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound's mechanism in these studies involved the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| A549 | 30 | Caspase activation |
Case Studies
- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various aminopyrazine derivatives, including [3-(5-Aminopyrazin-2-yl)phenyl]methanol. The results indicated that this compound showed a notable reduction in bacterial load in infected models compared to controls, suggesting its potential as a therapeutic agent against bacterial infections .
- Case Study on Anticancer Properties : Another investigation focused on the anticancer properties of related compounds in a xenograft model. Mice treated with [3-(5-Aminopyrazin-2-yl)phenyl]methanol exhibited reduced tumor growth rates and increased survival times compared to untreated groups, highlighting its potential for development into an anticancer drug .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between [3-(5-Aminopyrazin-2-yl)phenyl]methanol and related compounds:
*Calculated based on molecular formula C₁₁H₁₁N₃O.
Physicochemical Properties
Solubility and Reactivity
- Amino vs. Chloro Substituents: The 5-amino group in [3-(5-Aminopyrazin-2-yl)phenyl]methanol enhances solubility in polar solvents (e.g., methanol, ethanol) compared to chlorinated analogs like (5-Chloro-3-methylpyrazin-2-yl)methanol, which exhibit higher lipophilicity .
- This contrasts with MSPPP, where solvent interactions (e.g., methanol) protonate amino groups, reducing ASE efficiency .
Photoluminescence and ASE
- Comparison with MSPPP/DAPPP: MSPPP and DAPPP (diaminophenyl propenone) exhibit solvent-dependent ASE properties. Methanol disrupts ASE in MSPPP by activating lone pairs on N-methylamino groups via hydrogen bonding, whereas DAPPP shows red-shifted emission in high-dielectric solvents . For [3-(5-Aminopyrazin-2-yl)phenyl]methanol, the amino group may similarly influence fluorescence, though ASE behavior remains unstudied.
Preparation Methods
Stepwise Process:
Synthesis of 5-Aminopyrazin-2-yl derivatives:
The precursor, such as 5-nitropyridazin-2-yl compounds, is reduced using catalytic hydrogenation.Catalytic Hydrogenation:
Catalysts like palladium on activated carbon are employed under mild conditions (e.g., ethanol solvent, room temperature, hydrogen atmosphere).
Example:5-Nitropyridazin-2-yl derivative + H2 (gas) + Pd/C → 5-Aminopyrazin-2-yl derivativeThis method has demonstrated high yields (~89%) and is well-documented for similar heterocyclic reductions.
Subsequent Functionalization:
The amino group is then coupled with a suitable aldehyde or activated intermediate to introduce the phenylmethanol moiety.
Formation via Nucleophilic Substitution on Activated Intermediates
Another approach involves nucleophilic substitution reactions on activated aromatic or heteroaromatic intermediates.
Method Details:
Preparation of 3-(5-Aminopyrazin-2-yl)phenyl intermediates:
Starting from halogenated phenyl derivatives (e.g., 3-bromo-phenyl) substituted with the amino-pyrazine moiety, the substitution can be achieved via palladium-catalyzed cross-coupling reactions.Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig):
- Reactants: Halogenated phenyl derivatives and amino-pyrazine derivatives.
- Catalysts: Pd2(dba)3 with phosphine ligands such as Xantphos.
- Conditions: Elevated temperatures (~110°C), inert atmosphere, suitable solvents like toluene or THF.
- Outcome: Formation of the core structure with high yields (~51-89%).
Introduction of the Methanol Group:
The phenyl ring bearing the amino-pyrazine is then subjected to methylation or hydroxymethylation, often via formaldehyde or similar reagents under controlled conditions.
Multistep Heterocyclic Assembly via Cyclization and Functional Group Transformations
A more complex but versatile route involves constructing the heterocyclic core first, followed by functionalization:
Procedure:
Synthesis of Pyrazine Ring:
Starting from suitable precursors like 2,3-dichloropyrazine, amino groups are introduced via nucleophilic substitution.Coupling with Phenyl Precursors:
The amino-pyrazine is coupled with phenyl derivatives bearing reactive groups (e.g., halides or aldehydes).Hydroxymethylation:
The phenyl ring is then hydroxymethylated using formaldehyde derivatives under acidic or basic conditions to install the methanol group at the desired position.Final Purification:
The product is purified via chromatography or recrystallization, with yields varying based on the specific conditions employed.
Research Findings and Data Summary
| Method | Key Reagents | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Catalytic Hydrogenation | Nitro or nitrile precursor + Pd/C | Ethanol, RT, H2 atmosphere | Up to 89% | Efficient for amino group introduction |
| Cross-Coupling Reactions | Halogenated phenyl derivatives + amino-pyrazine | Pd catalysts, elevated temperatures | 51-99.5% | Suitable for constructing the core scaffold |
| Formaldehyde-mediated Hydroxymethylation | Phenyl derivatives + formaldehyde | Acidic/basic conditions | Variable | Used for methanol group installation |
Research Findings and Experimental Data
High-yield hydrogenation of nitro derivatives to amino compounds is well-established, with yields reaching up to 89% under mild conditions.
Palladium-catalyzed cross-couplings provide a versatile route for assembling complex heterocyclic frameworks, with yields often exceeding 50% and sometimes approaching quantitative conversion.
Hydroxymethylation or formaldehyde addition reactions enable the selective introduction of the methanol group onto aromatic rings, with reaction conditions carefully optimized to prevent over-alkylation or side reactions.
Notes and Considerations
The choice of method depends on the availability of starting materials and the desired substitution pattern.
Catalytic hydrogenation is preferred for its simplicity and high yield, especially when starting from nitro precursors.
Cross-coupling strategies are advantageous for constructing complex scaffolds with high regioselectivity.
Hydroxymethylation requires precise control of reaction conditions to ensure selective methanol group installation.
Purification techniques such as chromatography, recrystallization, and preparative HPLC are essential for obtaining high-purity products.
Q & A
Q. What are the most reliable synthetic routes for [3-(5-Aminopyrazin-2-yl)phenyl]methanol, and how can reaction conditions be optimized for yield and purity?
The synthesis of [3-(5-Aminopyrazin-2-yl)phenyl]methanol can be achieved via Suzuki-Miyaura cross-coupling between 5-aminopyrazine-2-boronic acid and a brominated benzyl alcohol precursor. Key steps include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C .
- Protection/deprotection : The methanol group may require protection (e.g., as a silyl ether) to prevent oxidation during coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is critical for isolating the product in >90% purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing [3-(5-Aminopyrazin-2-yl)phenyl]methanol?
- NMR : ¹H/¹³C NMR to confirm the pyrazine-phenyl linkage (aromatic protons at δ 8.2–8.5 ppm) and methanol group (broad singlet at δ 4.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (C₁₁H₁₁N₃O⁺, calc. 201.0902) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of [3-(5-Aminopyrazin-2-yl)phenyl]methanol, and what are the limitations of these models?
- Docking studies : The pyrazine ring and methanol group show affinity for kinases (e.g., EGFR) in silico, with binding energies < −8.5 kcal/mol (AutoDock Vina) .
- Limitations : Solvent effects, protonation states of the amino group, and conformational flexibility of the methanol moiety are often oversimplified in models .
- Validation : Correlate computational predictions with in vitro kinase inhibition assays (IC₅₀ values) to refine force field parameters .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved for this compound?
Contradictions may arise from:
- Solubility issues : Use DMSO stock solutions at <0.1% v/v to avoid cellular toxicity .
- Redox activity : The pyrazine ring may interfere with MTT assays; validate results via alternative methods (e.g., ATP-lite) .
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak IA column) to ensure a single enantiomer is tested, as stereochemistry impacts target binding .
Q. What strategies are effective for modifying the core structure to enhance metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the methanol group with a trifluoromethyl moiety (improves lipophilicity and metabolic resistance) .
- Ring hybridization : Fuse the pyrazine with a thiazole ring (e.g., [3-(1,3-Thiazol-2-yl)phenyl]methanol analogs) to enhance π-stacking interactions .
- Prodrug design : Convert the methanol to a phosphate ester for improved aqueous solubility and controlled release .
Methodological Challenges and Solutions
Q. What are the common pitfalls in scaling up the synthesis of [3-(5-Aminopyrazin-2-yl)phenyl]methanol, and how can they be mitigated?
- Catalyst poisoning : Trace oxygen or moisture can deactivate Pd catalysts; use Schlenk techniques and anhydrous solvents .
- Exothermic reactions : Monitor temperature rigorously during Suzuki coupling to prevent runaway reactions (Joule heating in flow reactors recommended for scale-up) .
- Byproduct formation : Optimize stoichiometry (1:1.05 boronic acid:bromide ratio) and employ scavenger resins (e.g., QuadraSil MP) .
Q. How does the electronic nature of the pyrazine ring influence reactivity in downstream functionalization?
- Electrophilic substitution : The electron-deficient pyrazine directs substituents to the phenyl ring’s meta position. Nitration (HNO₃/H₂SO₄) yields [3-(5-Amino-3-nitropyrazin-2-yl)phenyl]methanol, which can be reduced to a diamino derivative .
- Nucleophilic attack : The amino group on pyrazine reacts selectively with acyl chlorides (e.g., acetyl chloride) under mild conditions (0°C, Et₃N) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
